molecular formula C9H11N3 B13536258 1-(1H-Indazol-7-yl)-N-methylmethanamine

1-(1H-Indazol-7-yl)-N-methylmethanamine

Cat. No.: B13536258
M. Wt: 161.20 g/mol
InChI Key: PBEYCEAXYZKFEG-UHFFFAOYSA-N
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Description

1-(1H-Indazol-7-yl)-N-methylmethanamine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indazol-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding indazole ketones or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

1-(1H-Indazol-7-yl)-N-methylmethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ by binding to their active sites . This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound of the indazole family, known for its broad range of biological activities.

    2H-Indazole: Another tautomeric form of indazole with similar properties but different stability.

    1-(1H-Indazol-3-yl)-N-methylmethanamine: A structural isomer with the N-methylmethanamine group attached at a different position on the indazole ring.

Uniqueness

1-(1H-Indazol-7-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the N-methylmethanamine group can affect the compound’s ability to interact with molecular targets, making it distinct from other indazole derivatives.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1H-indazol-7-yl)-N-methylmethanamine

InChI

InChI=1S/C9H11N3/c1-10-5-7-3-2-4-8-6-11-12-9(7)8/h2-4,6,10H,5H2,1H3,(H,11,12)

InChI Key

PBEYCEAXYZKFEG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC2=C1NN=C2

Origin of Product

United States

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